molecular formula C9H8N2O3 B1376320 3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid CAS No. 863564-77-6

3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid

Cat. No.: B1376320
CAS No.: 863564-77-6
M. Wt: 192.17 g/mol
InChI Key: QNGRDARNLFTZBH-UHFFFAOYSA-N
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Description

3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid is a heterocyclic compound that belongs to the benzodiazole family This compound is characterized by a fused benzene and diazole ring system, with a carboxylic acid group at the 5-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid typically involves the following steps:

    Formation of the Benzodiazole Ring: The initial step involves the cyclization of an appropriate precursor, such as o-phenylenediamine, with a carboxylic acid derivative. This can be achieved through a condensation reaction under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions. Common reagents for this step include methyl iodide or dimethyl sulfate, often in the presence of a base like potassium carbonate.

    Oxidation: The final step involves the oxidation of the intermediate to introduce the oxo group at the 2-position. This can be accomplished using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated derivatives, nitro compounds.

Scientific Research Applications

3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid: Lacks the methyl group at the 3-position.

    3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid: The carboxylic acid group is at the 4-position instead of the 5-position.

    2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid: Lacks the oxo group at the 2-position.

Uniqueness

3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid is unique due to the presence of both the methyl group and the oxo group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-methyl-2-oxo-1H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-11-7-4-5(8(12)13)2-3-6(7)10-9(11)14/h2-4H,1H3,(H,10,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGRDARNLFTZBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C(=O)O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863564-77-6
Record name 3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Add 1N sodium hydroxide (6.1 mL, 6.1 mmol) to a suspension of methyl 3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate (420 mg, 2.04 mmol) in methanol (10 mL). The suspension turned to a solution upon addition of 1N sodium hydroxide. Stir at 65° C. for 16 hours. Cool to room temperature then concentrate to remove the methanol. Extract the aqueous with ethyl acetate (5 mL). Acidify the aqueous with 2N hydrogen chloride (3 mL) to pH˜2. Concentrate the aqueous layer to a solid. Triturate the solid with water (3 mL). Filter the precipitate and dry under high vacuum to yield the title compound (234 mg, 59%) as a pale brown solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 3.28 (s, 3H), 7.01 (d, J=8.21 Hz, 1H), 7.57 (s, 1H), 7.63 (dd, J=8.11, 1.27 Hz, 1H), 11.19 (s, 1H), 12.60 (s, 1H).
Quantity
6.1 mL
Type
reactant
Reaction Step One
Quantity
420 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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